2-Methoxy-3-(methoxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-(methoxymethyl)phenol is an organic compound with the molecular formula C9H12O3 It is a derivative of phenol, characterized by the presence of methoxy and methoxymethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(methoxymethyl)phenol can be achieved through several methods. One common approach involves the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(methoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2-Methoxy-3-(methoxymethyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(methoxymethyl)phenol involves its interaction with various molecular targets. The methoxy and methoxymethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(methoxymethyl)phenol: Similar in structure but with different substitution patterns on the benzene ring.
2-Methoxyphenol (Guaiacol): Lacks the methoxymethyl group, leading to different chemical properties and applications.
Uniqueness
The presence of both methoxy and methoxymethyl groups provides a distinct chemical profile compared to its analogs .
Properties
CAS No. |
502844-39-5 |
---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-methoxy-3-(methoxymethyl)phenol |
InChI |
InChI=1S/C9H12O3/c1-11-6-7-4-3-5-8(10)9(7)12-2/h3-5,10H,6H2,1-2H3 |
InChI Key |
LOKRWPDQXOYZCF-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=CC=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.